Spironolactone impurity H

Vue d'ensemble

Description

Spironolactone impurity H is a specific variant of the drug Spironolactone . Spironolactone is used for the treatment of heart failures and kidney diseases . It is metabolized in the liver and major metabolites of spironolactone are 7α-TMS,6β-OH-7α-TMS and canrenone .

Chemical Reactions Analysis

Spironolactone and its impurities, including impurity H, would be expected to undergo various chemical reactions under different conditions. For instance, the drug was subject to oxidation, hydrolysis, photolysis, and heat to apply stress conditions during a stability-indicating HPLC assay .Applications De Recherche Scientifique

Spectrophotometric and Chemometric Methods

Spironolactone (SPR), along with hydrochlorothiazide (HCT), is often used in antihypertensive formulations. Research has developed spectrophotometric and chemometric methods for determining the concentrations of these drugs and their impurities in formulations. These methods are vital for ensuring the quality and efficacy of drug products containing spironolactone and its impurities, like impurity H (Hegazy, Metwaly, Abdelkawy, & Abdelwahab, 2010).

Novel Pharmacological Effects

Spironolactone's new pharmacological effects are linked to its ability to induce rapid proteolytic degradation of the xeroderma pigmentosum group B (XPB) protein. This has implications for cancer stem cell death, immune recognition, and possibly extending its uses beyond traditional applications (Gabbard, Hoopes, & Kemp, 2020).

Isolation and Identification of Impurities

Research focusing on spironolactone has led to the isolation and identification of novel steroidal compounds as impurities. This is crucial for the pharmaceutical industry to understand the composition and potential impurities in spironolactone formulations, which could include impurity H (Chen, Wang, Yang, & Li, 2006).

Nanocapsule Development for Enhanced Delivery

The development of spironolactone-loaded nanocapsules aims to enhance its oral bioavailability by overcoming issues related to its low solubility and slow dissolution rate. This innovative approach could be beneficial for pediatric use and indicates a potential area of application for impurity H in nanoformulations (Limayem Blouza, Charcosset, Sfar, & Fessi, 2006).

Safety And Hazards

Orientations Futures

Future research directions could include further elucidation of the role of mineralocorticoid receptors in cognition and behavior, which could open up new possibilities for Spironolactone and its impurities as anxiolytics . Additionally, ongoing efforts to formulate the most stable drug and avoid any degradation, which could affect its efficacy and/or safety, are crucial .

Propriétés

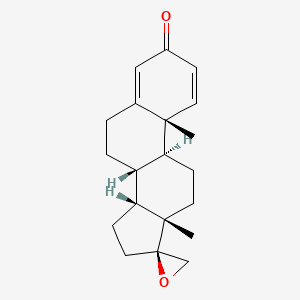

IUPAC Name |

(8R,9S,10R,13S,14R,17S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-18-8-5-14(21)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19)12-22-20/h5,8,11,15-17H,3-4,6-7,9-10,12H2,1-2H3/t15-,16+,17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTGTVDLVOUNEQ-XHYRXIGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24CO4)CCC5=CC(=O)C=CC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@]24CO4)CCC5=CC(=O)C=C[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 129627320 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.